Itraconazole N-Formyl-Ethlene Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

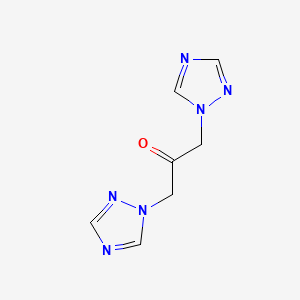

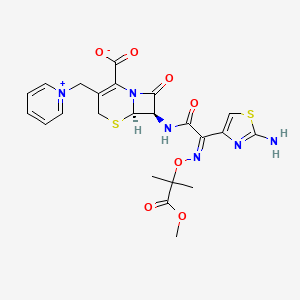

Itraconazole N-Formyl-Ethlene Impurity is a compound associated with Itraconazole, a widely used antifungal drug . It has a molecular formula of C34H36Cl2N8O5 and a molecular weight of 707.62 .

Synthesis Analysis

The synthesis of Itraconazole N-Formyl-Ethlene Impurity can be analyzed using High-Performance Liquid Chromatography (HPLC) methods . These methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines .Molecular Structure Analysis

The molecular structure of Itraconazole N-Formyl-Ethlene Impurity can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).Chemical Reactions Analysis

The chemical reactions involving Itraconazole N-Formyl-Ethlene Impurity can be studied using different analytical methods. For instance, a study by Munigela et al. (2008) focused on the spectral characterization of unknown impurities, including Itraconazole N-Formyl-Ethylene Impurity, in itraconazole drug products.Physical And Chemical Properties Analysis

The physical and chemical properties of Itraconazole N-Formyl-Ethlene Impurity can be analyzed using various techniques. For instance, the Rapid Liquid Chromatographic Determination method can be used for the analysis of itraconazole and its associated production impurities .科学的研究の応用

Spectral Characterization in Drug Products

A study by Munigela et al. (2008) focused on the spectral characterization of unknown impurities, including Itraconazole N-Formyl-Ethylene Impurity, in itraconazole drug products. They used high performance liquid chromatography (HPLC) and mass spectrometry for the identification of these impurities. This research is crucial for understanding the chemical nature and potential interactions of impurities in pharmaceuticals (Munigela et al., 2008).

Analytical Method Development and Validation

Babu et al. (2016) developed and validated a gas chromatography-mass spectrometry (GC-MS) method for the determination of trace levels of methane sulfonyl chloride, an impurity in Itraconazole. Although this study focuses on a different impurity, the methodologies and principles applied can be relevant for the analysis of Itraconazole N-Formyl-Ethylene Impurity in various pharmaceutical formulations (Babu et al., 2016).

RP-HPLC Method for Analysis of Itraconazole and its Impurities

Kasagić et al. (2013) presented the chemometrically assisted optimization and validation of the RP-HPLC method for the analysis of itraconazole and its impurities in pharmaceutical dosage forms. This study is significant for understanding how to optimize analytical methods for the detection and quantification of Itraconazole N-Formyl-Ethylene Impurity (Kasagić et al., 2013).

Enhanced Transmucosal Delivery Studies

Research by Suksiriworapong et al. (2017) on enhancing the transmucosal delivery of itraconazole for the treatment of Candida albicans provides insights into improving drug delivery mechanisms. While the study primarily focuses on itraconazole, understanding the delivery mechanisms can be beneficial for the application of its impurities in similar therapeutic contexts (Suksiriworapong et al., 2017).

Liposome-Based Delivery Systems

Dzieciuch-Rojek et al. (2017) explored the incorporation of itraconazole into liposomes, both with and without PEGylation, to increase its efficacy. This study's findings can provide a foundation for the development of delivery systems for Itraconazole N-Formyl-Ethylene Impurity (Dzieciuch-Rojek et al., 2017).

Safety And Hazards

特性

CAS番号 |

1199350-00-9 |

|---|---|

製品名 |

Itraconazole N-Formyl-Ethlene Impurity |

分子式 |

C34H36Cl2N8O5 |

分子量 |

707.62 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity; N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)